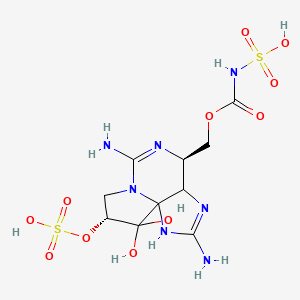

N-Sulfocarbamoylgonyautoxin 2

Description

Contextualization within the Saxitoxin (B1146349) Group of Neurotoxins

N-Sulfocarbamoylgonyautoxin 2 belongs to the saxitoxin (STX) group of neurotoxins, which comprises over 50 related compounds. nih.gov These toxins are primarily produced by certain species of marine dinoflagellates and freshwater cyanobacteria. nih.govoup.com The basic structure of these toxins is a tetrahydropurine skeleton, and variations in the substituent groups at different positions on this core structure give rise to the wide array of analogues, including this compound. nih.gov

The saxitoxin group is broadly categorized based on the substitutions at the R1-R4 positions of the saxitoxin backbone. This compound is classified as a C-toxin, specifically C1, which along with its epimer N-Sulfocarbamoylgonyautoxin 3 (C2), is characterized by the presence of an N-sulfocarbamoyl group. researchgate.net These toxins are considered to have lower toxicity compared to other members of the saxitoxin family, such as the carbamate (B1207046) toxins (e.g., saxitoxin, neosaxitoxin, and gonyautoxins). nih.govmdpi.com However, they can be transformed into more toxic decarbamoyl derivatives within shellfish. nih.gov

Significance of Scientific Investigation into this compound

Research into this compound is also vital for the development of accurate and reliable analytical methods for toxin detection. researchgate.net The presence of numerous saxitoxin analogues complicates routine monitoring. researchgate.net Methods like high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify individual toxins, including this compound. researchgate.netnih.govnih.gov The availability of certified reference materials for C1 and C2 is critical for the calibration and validation of these analytical methods. canada.ca Furthermore, studying the biotransformation of this compound within marine organisms provides insights into the dynamics of toxin accumulation and detoxification. nih.govaquaticjournal.com

Evolution of Research Perspectives on Paralytic Shellfish Toxins and this compound

The advent of advanced analytical techniques, particularly HPLC in the latter half of the 20th century, revolutionized PST research. researchgate.net Scientists were able to separate, identify, and quantify individual toxins, including this compound. researchgate.netresearchgate.net This led to a more nuanced understanding of toxin profiles in different algal species and shellfish, revealing the complex interplay and transformation of these compounds in the marine food web. researchgate.netnih.gov

More recent research has delved into the genetic basis of toxin production, identifying the biosynthetic gene clusters responsible for saxitoxin synthesis in various organisms. oup.com There is also a growing focus on the impact of environmental factors, such as rising sea surface temperatures, on the frequency and intensity of harmful algal blooms and the subsequent accumulation of PSTs in shellfish. mdpi.comnih.gov The development of high-throughput screening methods and in vitro assays continues to advance the field, offering alternatives to traditional animal testing for studying the effects of these toxins. nih.govmdpi.com

Detailed Research Findings

In-depth studies have provided valuable data on the chemical properties and detection methods for this compound.

| Property | Value | Source |

| Chemical Formula | C10H17N7O11S2 | sigmaaldrich.com |

| Molecular Weight | 482.37 g/mol | sigmaaldrich.com |

| Solubility | High water solubility | |

| Storage Temperature | -20°C | sigmaaldrich.com |

Analytical methods play a critical role in monitoring this compound levels in seafood.

| Method | Detection Principle | Key Findings |

| High-Performance Liquid Chromatography (HPLC) with Post-Column Oxidation (PCOX) and Fluorescence Detection | Chromatographic separation followed by chemical oxidation to produce fluorescent derivatives. | A suitable and widely used method for the analysis of PSTs in shellfish tissue, providing both total toxicity estimates and detailed profiles of individual toxins. oup.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass analysis for identification and quantification. | A generic screening method for a wide range of marine and freshwater phycotoxins, including this compound. nih.govnih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of HPLC suitable for highly polar compounds. | Used for the re-evaluation of paralytic shellfish toxin profiles in cyanobacteria. canada.ca |

Structure

3D Structure

Properties

CAS No. |

80173-30-4 |

|---|---|

Molecular Formula |

C10H17N7O11S2 |

Molecular Weight |

475.4 g/mol |

IUPAC Name |

[(4R,9R)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid |

InChI |

InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)/t3-,4+,5?,9?/m0/s1 |

InChI Key |

OKSSKVHGKYJNLL-UUWFSZNBSA-N |

Isomeric SMILES |

C1[C@H](C(C23N1C(=N[C@H](C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |

Synonyms |

Toxin C1 from Protogonyaulax; Epigonyautoxin 8 |

Origin of Product |

United States |

Biological Origins and Biosynthetic Pathways of N Sulfocarbamoylgonyautoxin 2

The primary producers of N-Sulfocarbamoylgonyautoxin 2 and other saxitoxin (B1146349) analogues are predominantly found within two major groups of microorganisms: marine dinoflagellates and certain freshwater cyanobacteria. canada.ca

Identification of Primary Producer Organisms

Marine Dinoflagellate Species Producing this compound (e.g., Alexandrium spp., Gymnodinium catenatum)

Several species of marine dinoflagellates are well-documented producers of this compound. Among the most significant are members of the genus Alexandrium and the species Gymnodinium catenatum. frontiersin.orgawi.de These organisms are often associated with harmful algal blooms (HABs), commonly known as "red tides," which can lead to the accumulation of toxins in shellfish and pose a significant threat to public health and marine ecosystems. whoi.edu

Species within the Alexandrium genus, such as Alexandrium tamarense and Alexandrium catenella, are known to synthesize a variety of PSTs, including N-sulfocarbamoyl toxins like C1 and C2 (this compound and 3). alr-journal.orgsemanticscholar.org The toxin profile of Alexandrium species can be diverse, with some strains producing a suite of toxins where N-sulfocarbamoyl derivatives are significant components. semanticscholar.orgmdpi.com For instance, blooms of A. catenella have shown profiles composed of up to 70% N-sulfocarbamoyl derivatives. semanticscholar.orgmdpi.com

Gymnodinium catenatum, a unique unarmored dinoflagellate, is another major producer of PSTs, with N-sulfocarbamoyl C toxins (C1/2) being a dominant part of its toxin profile in many cases. awi.denih.govmdpi.com Studies of G. catenatum strains have consistently identified this compound as a key product. awi.de

| Dinoflagellate Genus | Species Examples | Key Toxin Analogs Produced |

| Alexandrium | A. tamarense, A. catenella | This compound (C1), N-sulfocarbamoylgonyautoxin 3 (C2), Gonyautoxins (GTX), Saxitoxin (STX), Neosaxitoxin (NEO) alr-journal.orgsemanticscholar.orgresearchgate.net |

| Gymnodinium | G. catenatum | This compound (C1), N-sulfocarbamoylgonyautoxin 3 (C2), GC toxins, Decarbamoyl toxins awi.denih.govmdpi.com |

| Pyrodinium | P. bahamense | Saxitoxin (STX) and its analogs frontiersin.org |

Genetic and Enzymatic Foundations of this compound Biosynthesis

The production of this compound is a complex biological process orchestrated by a specific set of genes and enzymes.

Elucidation of sxt Gene Clusters and Their Roles

The genetic basis for the biosynthesis of saxitoxin and its numerous analogs, including this compound, is found within a dedicated gene cluster known as the sxt gene cluster. nih.govnih.gov These clusters have been identified and characterized in various toxin-producing cyanobacteria and, more recently, in dinoflagellates. nih.govresearchgate.netresearchgate.net

The sxt gene cluster contains a collection of genes that encode the enzymes responsible for the step-by-step assembly of the saxitoxin molecule and its subsequent modifications to create the diverse array of PSTs. nih.govnih.gov The core genes, such as sxtA, sxtG, and sxtB, are responsible for the initial steps in the pathway. researchgate.net Other "tailoring" genes within the cluster, such as those encoding sulfotransferases, are responsible for the addition of functional groups, like the N-sulfocarbamoyl group, which distinguishes this compound. nih.gov The presence and expression of these specific tailoring enzymes determine the final toxin profile of a particular organism. nih.gov

Biosynthetic Precursors and Intermediary Metabolites

The biosynthesis of the saxitoxin backbone, the precursor to this compound, begins with the condensation of arginine, S-adenosylmethionine (SAM), and acetate. nih.gov This initial reaction is catalyzed by a unique polyketide synthase-like enzyme encoded by the sxtA gene. nih.gov Following this, a series of enzymatic reactions, including amidinotransfer, cyclization, hydroxylation, and epimerization, lead to the formation of the core saxitoxin structure. nih.gov

The formation of this compound specifically involves the action of a sulfotransferase enzyme, which transfers a sulfo group to the carbamoyl (B1232498) moiety of a gonyautoxin precursor. This enzymatic step is one of the final "tailoring" reactions in the biosynthetic pathway. The specific intermediary gonyautoxin that is sulfated will determine whether C1 (this compound) or its epimer C2 (N-Sulfocarbamoylgonyautoxin 3) is produced.

Environmental and Physiological Regulation of this compound Production

The production of this compound is not constant but is influenced by a variety of environmental and physiological factors. These factors can affect both the growth of the producing organisms and the rate of toxin synthesis.

Changes in nutrient availability, particularly nitrogen and phosphorus, have been shown to impact PST production. nih.govmdpi.commdpi.com In some studies, nutrient limitation, especially of phosphorus, has been linked to an increase in toxin production in certain dinoflagellate species. nih.gov Conversely, the form of available nitrogen can also play a role; for example, the replacement of nitrate (B79036) with ammonium (B1175870) has been observed to promote PST production in Gymnodinium catenatum. nih.gov The ratio of nitrogen to phosphorus (N:P ratio) in the environment can also influence cellular toxin content. mdpi.commdpi.com

| Environmental/Physiological Factor | Observed Effect on Toxin Production | Organism Examples |

| Nutrient Availability (Nitrogen, Phosphorus) | Can significantly influence toxin content and profile. Nutrient limitation or changes in nutrient ratios can alter production rates. nih.govmdpi.commdpi.com | Gymnodinium catenatum, Alexandrium spp. |

| Temperature | Affects growth and toxicity, with optimal ranges varying by species. Warmer temperatures can increase overall PST levels. mdpi.comresearchgate.netnih.gov | Alexandrium spp., Gymnodinium catenatum |

| Salinity | Influences growth and toxin production, with species-specific optimal ranges. frontiersin.orgmdpi.com | Gymnodinium catenatum |

| Light Intensity | Can impact toxin synthesis, with some species showing increased production at higher light intensities. researchgate.net | Alexandrium pacificum |

| Growth Phase | Toxin production can vary with the growth phase of the organism. nih.gov | Gymnodinium catenatum |

Influence of Abiotic Factors on Toxigenesis (e.g., Temperature, Light Intensity, Nutrient Availability)

The production of this compound and other paralytic shellfish toxins by dinoflagellates is significantly influenced by a variety of abiotic environmental factors. researchgate.netmdpi.com These factors can affect not only the growth of the toxin-producing organisms but also the intracellular toxin content and the relative composition of different toxin analogues.

Temperature: Temperature plays a crucial role in both the growth of toxigenic dinoflagellates and their toxin production. frontiersin.orgresearchgate.net Studies on Alexandrium species have shown that toxin production can vary with temperature, although the optimal temperature for growth may not always coincide with the optimal temperature for toxin synthesis. For instance, some studies have reported higher toxin production at lower temperatures. frontiersin.org In one study on Alexandrium catenella, the proportion of C toxins, including this compound, was greater at lower temperatures (16–19°C), while at higher temperatures (30–33°C), B toxins became more dominant. frontiersin.org Conversely, another study indicated that higher temperatures led to significantly higher PST contamination in juvenile gilthead seabream. mdpi.com The specific response can be strain-dependent.

Light Intensity: Light is another critical factor affecting photosynthesis and, consequently, the metabolic processes of dinoflagellates, including toxin production. cdnsciencepub.comcdnsciencepub.com Research has shown varied responses of toxin production to light intensity. Some studies suggest that toxin synthesis is not directly related to light intensity, with no significant differences observed in toxin concentration and profile under different light conditions. frontiersin.org However, other research indicates that toxin production can be influenced by light. For example, one study found that the toxin content of Alexandrium catenella was stable at lower irradiances and then slightly increased at higher levels. scispace.com Contradictory reports in the literature may be due to differences in experimental setups, including light sources and culture media. cdnsciencepub.com

Nutrient Availability: The availability of nutrients, particularly nitrogen (N) and phosphorus (P), is a key factor regulating phytoplankton growth and can also influence toxin production. nih.govwm.edu Since PSTs are nitrogen-rich compounds, their synthesis is often linked to nitrogen availability. nih.gov However, the relationship is complex and not always straightforward. Studies on Gymnodinium catenatum have shown that experiments with different N:P ratios did not show significant effects on toxicity or toxin profile. frontiersin.org In contrast, a meta-analysis concluded that nutrient availability strongly influences the production of nitrogen-rich toxins by phytoplankton. nih.gov The ability of some dinoflagellates to utilize organic nutrient sources can also impact their toxicity. nih.gov

Interactive Data Table: Effect of Abiotic Factors on Toxin Production in Alexandrium and Gymnodinium Species

| Factor | Organism | Observed Effect on Toxin Production | Reference |

| Temperature | Alexandrium catenella | Higher proportion of C toxins (including C1/C2) at 16–19°C. frontiersin.org | frontiersin.org |

| Alexandrium spp. | Cold stress conditions resulted in higher saxitoxin production. researchgate.net | researchgate.net | |

| Gymnodinium catenatum | Blooms related to warm waters (27–31°C). frontiersin.org | frontiersin.org | |

| Light Intensity | Alexandrium catenella | Toxin content stable at 10-70 μmol photons/m²/s, then slightly increased. scispace.com | scispace.com |

| Gymnodinium catenatum | No significant difference in toxin concentration and profile at 120 and 350 μmol quanta m⁻²s⁻¹. frontiersin.org | frontiersin.org | |

| Nutrient Availability | Gymnodinium catenatum | Different N:P ratios did not show effects on toxicity and/or toxin profile. frontiersin.org | frontiersin.org |

| Phytoplankton (general) | Nutrient availability strongly influences the production of N-rich toxins. nih.gov | nih.gov |

Intracellular vs. Extracellular Toxin Profiles in Producing Organisms

Research on Alexandrium spp. has confirmed the presence of both intracellular and extracellular PSTs in field and culture samples. dntb.gov.uanih.gov One study on Alexandrium spp. from Sequim Bay, Washington, found measurable levels of both intra- and extracellular toxins. dntb.gov.uaresearchgate.net The toxin profile of the Sequim Bay isolates was dominated by gonyautoxin 1 and 4, which accounted for approximately 65% of the total PSTs. dntb.gov.uanih.gov

The mechanisms for the release of extracellular toxins are not fully understood but may include active excretion or leakage from senescent or damaged cells. dntb.gov.ua The proportion of extracellular to intracellular toxins can vary depending on the growth phase of the algal population and environmental conditions. For instance, in some cultured Alexandrium spp., detectable levels of extracellular saxitoxin were observed, particularly in later stages of the culture. researchgate.net

Interactive Data Table: Intracellular and Extracellular Toxin Findings in Alexandrium spp.

| Location/Organism | Toxin Type | Key Finding | Reference |

| Alexandrium spp. (Sequim Bay, WA) | Intracellular & Extracellular | Measurable levels of both intra- and extracellular toxins detected in field and culture samples. dntb.gov.uanih.gov Gonyautoxin 1 and 4 comprised 65% of the total PSTs. dntb.gov.uanih.gov | dntb.gov.uanih.gov |

| Alexandrium spp. (Uni-algal batch cultures) | Intracellular & Extracellular | Detectable levels of extracellular STX were observed in one of three culture flasks. researchgate.net | researchgate.net |

Molecular Mechanisms of Action and Biological Target Interactions of N Sulfocarbamoylgonyautoxin 2

Interactions with Voltage-Gated Sodium Channels (NaV Channels)

The primary molecular target of N-Sulfocarbamoylgonyautoxin 2 and other saxitoxin (B1146349) analogs is the voltage-gated sodium channel (NaV), a transmembrane protein crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. mdpi.comnih.gov These channels are composed of a large pore-forming α-subunit and smaller auxiliary β-subunits. mdpi.comnih.gov The α-subunit itself consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). nih.gov The interaction of C2 with NaV channels leads to a blockade of sodium ion influx, thereby inhibiting nerve impulse transmission. mdpi.commdpi.com

Ligand Binding Site Characterization (e.g., Site 1 of the α-subunit)

This compound, along with other saxitoxins and tetrodotoxin (B1210768) (TTX), binds to neurotoxin receptor site 1 on the α-subunit of the NaV channel. mdpi.comnih.govnih.gov This binding site is located in the outer vestibule of the channel pore. mdpi.comnih.gov The guanidinium (B1211019) groups present in the saxitoxin molecule are the key pharmacophores responsible for this blocking activity. mdpi.com The toxin physically occludes the pore, preventing the passage of sodium ions. nih.gov Docking simulations with the NaV1.4 channel model have indicated that residues within the P-loops of the α-subunit, such as C753, G754, N758, and F1236, are involved in the binding interaction with saxitoxin and its analogs. mdpi.com

Modulation of Ion Conductance and Neuronal Activity

By binding to site 1 of the NaV channel, this compound effectively blocks the channel, inhibiting the influx of sodium ions that is necessary for depolarization. mdpi.commercer.edu This blockade prevents the generation and propagation of action potentials along nerve and muscle fibers, leading to a disruption of neuronal activity. mdpi.comnih.gov The consequence of this widespread inhibition of neuronal signaling is paralysis. nih.gov While the primary action is channel blockage, the potency of this effect varies among different saxitoxin analogs. The presence of the N-sulfocarbamoyl group in C2 is thought to contribute to a lower toxicity compared to saxitoxin (STX) itself, potentially due to steric hindrance and a reduction in the net positive charge of the molecule, which may lead to a less complete blockage of the channel pores. mdpi.com

Electrophysiological Studies of this compound Effects on NaV Channels

Electrophysiological studies are fundamental in characterizing the effects of neurotoxins on ion channels. While specific electrophysiological data solely focused on this compound is not extensively detailed in the provided search results, studies on related saxitoxin analogs provide a framework for understanding its actions. For instance, patch-clamp experiments have been used to determine the inhibitory concentrations (IC50) of various saxitoxin derivatives on different NaV channel subtypes. nih.gov These studies reveal that the affinity and blocking efficacy can vary significantly between different analogs and channel isoforms. mdpi.com For example, a study on the human NaV1.1 channel demonstrated varying IC50 values for different gonyautoxins and saxitoxin itself, highlighting the structure-dependent nature of the interaction. nih.gov It is through such electrophysiological assays that the potency of toxins like C1 and C2 (a mixture of this compound and 3) has been determined to be lower than that of saxitoxin. mercer.edu

Cellular and Subcellular Responses to this compound Exposure (excluding direct human effects)

At the cellular level, the primary response to this compound exposure is the cessation of action potential firing in excitable cells. This is a direct consequence of the NaV channel blockade. In laboratory settings, cell-based assays, often using neuroblastoma cells, are employed to quantify the effects of paralytic shellfish toxins. semanticscholar.org These assays typically measure cell viability after exposure to the toxin in the presence of a NaV channel activator like veratridine. mercer.edu The toxin's ability to protect the cells from the cytotoxic effects of persistent channel opening is a measure of its blocking potency. While C2 is known to be a component of toxic algal blooms, specific studies detailing its broader subcellular effects, independent of NaV channel interaction, are not prevalent in the provided results. However, research on the biotransformation of PSTs in marine organisms suggests that these toxins can be metabolized within liver cells, indicating engagement with intracellular enzymatic pathways. researchgate.net

Structure-Activity Relationships (SAR) within this compound and its Congeners

The toxicity and binding affinity of saxitoxin analogs are intrinsically linked to their chemical structure. The various functional groups attached to the core saxitoxin molecule dictate the potency of the toxin.

Comparative Binding Affinities of Saxitoxin Analogues

The family of saxitoxin analogs exhibits a wide range of binding affinities for the NaV channel, which correlates with their relative toxicities. Generally, the carbamate (B1207046) toxins are the most potent, followed by the decarbamoyl and then the N-sulfocarbamoyl toxins, which include C2. mdpi.com

The presence of the N-sulfocarbamoyl group in C1 and C2 significantly reduces their toxicity compared to saxitoxin. acs.org This is reflected in their binding affinities. For example, one study reported the relative acute toxicities of C1 and C2 to be 0.01 and 0.1, respectively, compared to saxitoxin (which has a relative toxicity of 1). acs.org Another source indicates the relative toxicity of C1 is 0.0060 and C2 is not explicitly separated but is part of the lower toxicity group. e-fas.org

Docking simulations have attempted to correlate binding energy with toxicity. However, a simple correlation is not always observed. For instance, in one simulation, the N-sulfocarbamoyl C2 toxin showed a lower free-binding energy (ΔG) than the more potent saxitoxin, suggesting a stronger interaction. mdpi.com This discrepancy was hypothesized to be due to the larger molecular weight and surface area of C2 leading to more extensive interactions in the simulation that may not fully translate to blocking potency in a biological system. mdpi.com

The table below summarizes the comparative binding affinities and toxicities of selected saxitoxin analogues, illustrating the impact of different functional groups on their interaction with NaV channels.

| Toxin | Functional Group Variation | Relative Toxicity (compared to STX) |

| Saxitoxin (STX) | Carbamoyl (B1232498) | 1.00 e-fas.org |

| Neosaxitoxin (NEO) | Carbamoyl, N1-hydroxy | 0.9243 e-fas.org |

| Gonyautoxin-2 (GTX2) | Carbamoyl, 11-ß-hydroxysulfate | 0.3592 e-fas.org |

| Gonyautoxin-3 (GTX3) | Carbamoyl, 11-α-hydroxysulfate | 0.6379 e-fas.org |

| Decarbamoylsaxitoxin (dcSTX) | Decarbamoyl | 0.5131 e-fas.org |

| This compound (C2) | N-sulfocarbamoyl, 11-ß-hydroxysulfate | ~0.1 acs.org |

| N-Sulfocarbamoylgonyautoxin 1 (C1) | N-sulfocarbamoyl, 11-α-hydroxysulfate | 0.0060 e-fas.org |

| Data compiled from multiple sources. acs.orge-fas.org |

Impact of Structural Modifications on Biological Potency

The biological potency of this compound is significantly influenced by its unique structural features when compared to its parent compound, saxitoxin (STX), and other analogs. The key structural differences in this compound (C1) include the presence of a sulfate (B86663) group on the carbamoyl side chain (N-sulfocarbamoyl group) and a sulfate ester at the C11 position. These modifications lead to a marked decrease in its biological activity.

Research findings consistently demonstrate that this compound is considerably less toxic than saxitoxin. The relative acute toxicity of C1 has been reported to be as low as 0.01 to 0.006 compared to STX (where STX has a value of 1). nih.govacs.orge-fas.org This indicates a 100-fold to nearly 170-fold reduction in potency.

Studies analyzing the thermodynamics of toxin binding to proteins like saxiphilin (NpSxph) have elucidated the impact of specific chemical groups. nih.gov The presence of a sulfate group at the C11 position, a feature of this compound, is uniformly detrimental to binding affinity. nih.gov This modification has been shown to cause significant reductions in the binding free energy when compared to analogs lacking this group. nih.gov Similarly, while this compound can inhibit human voltage-gated sodium channels (hNav1.1), it does so much less effectively than other toxins in the STX family. One study noted that while toxins like STX and Gonyautoxin 1/4 showed strong inhibitory effects, this compound (as part of a C1&C2 mixture) only suppressed the signal at significantly higher concentrations (3 μM). nih.gov

The following table summarizes the relative potency and receptor binding data for this compound and related paralytic shellfish toxins, highlighting the impact of their structural differences.

Table 1: Comparative Potency and Binding Affinity of Selected Paralytic Shellfish Toxins

| Toxin | Key Structural Difference from STX | Relative Toxicity (vs. STX = 1) | IC₅₀ (nM) on hNav1.1 | Binding Affinity to NpSxph (ΔTm in °C) |

|---|---|---|---|---|

| Saxitoxin (STX) | - | 1.00 e-fas.org | 5.228 nih.gov | 3.2 ± 0.2 nih.gov |

| This compound (C1) | N-sulfocarbamoyl group, C11-sulfate | 0.0060 e-fas.org | >1000 (weak inhibition) nih.gov | 1.5 ± 0.1 nih.gov |

| Gonyautoxin-2/3 (GTX2/3) | C11-sulfate | 0.3592 / 0.6379 e-fas.org | 16.64 nih.gov | 2.2 ± 0.1 nih.gov |

| Decarbamoylsaxitoxin (dcSTX) | Lacks carbamoyl group | 0.5131 e-fas.org | 6.30 nih.gov | 2.2 ± 0.1 nih.gov |

Data sourced from multiple studies; experimental conditions may vary. IC₅₀ for C1&C2 mixture showed weak inhibition at preliminary screening concentrations, requiring 3 μM for full suppression. nih.gov ΔTm (change in apparent melting temperature) indicates binding strength; a larger value signifies stronger binding. nih.gov

Advanced Analytical Methodologies for N Sulfocarbamoylgonyautoxin 2 Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in the analysis of N-Sulfocarbamoylgonyautoxin 2, allowing for the separation of this compound from complex sample matrices and other toxin analogs.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely utilized and official method for the analysis of paralytic shellfish toxins, including this compound. mdpi.comsigmaaldrich.com This technique involves the separation of toxins on an HPLC column followed by post-column derivatization to produce fluorescent products that can be sensitively detected.

The basis of the HPLC-FLD method for PST analysis was established in the late 1970s, utilizing post-column derivatization with a silica-based stationary phase. mdpi.com A common approach is the post-column oxidation (PCOX) method, which has been adopted as an official method for PST analysis in shellfish. inscreenex.de The process involves the oxidation of the toxins to form fluorescent derivatives. One study detailed a method using a longer HPLC column (25 cm) and adjusted elution conditions to reduce the analysis time. sigmaaldrich.com The replacement of a mobile phase with acetonitrile (B52724) and adjustment of gradient conditions allowed for a reduction in elution times. sigmaaldrich.com

The selectivity of the HPLC-FLD method can be influenced by the pre-oxidation agent used. For instance, pre-oxidation with peroxide is selective for non-hydroxylated toxins at the N1 position, while pre-oxidation with periodate (B1199274) is selective for certain N-hydroxylated toxins. sigmaaldrich.com The limits of detection (LOD) and quantification (LOQ) of this method have been improved over time, with some studies reporting LODs as low as 0.0001 mg saxitoxin (B1146349) (STX)·diHCl kg⁻¹ for N-sulfocarbamoyl-gonyautoxins 2 and 3 (C1 and C2) in scallops. mdpi.com

Table 1: HPLC-FLD Method Parameters for PST Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Porous graphitic carbon or silica-based | mdpi.com |

| Mobile Phase | Gradient elution with acetonitrile and other solvents | sigmaaldrich.com |

| Derivatization | Post-column oxidation (PCOX) with peroxide or periodate | sigmaaldrich.cominscreenex.de |

| Detection | Fluorescence detection of oxidized products | mdpi.comsigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) offer enhanced specificity and sensitivity for the detection and quantification of this compound. nih.govresearchgate.net These techniques are particularly valuable for confirming the identity of toxins and for analyzing complex mixtures.

LC-HRMS methods have been developed to screen for a wide range of phycotoxins, including PSTs, in various matrices such as fish, shellfish, and water. researchgate.net These methods often utilize full-scan mode on an Orbitrap HRMS, which allows for the retrospective analysis of data for toxins that were not initially targeted. researchgate.net For the quantification of N-sulfocarbamoyl gonyautoxins (C toxins), negative electrospray ionization (ESI⁻) mode is typically employed. nih.gov

The unequivocal identification of PSTs using LC-HRMS is achieved by comparing the retention times, exact masses, isotope distributions, and fragmentation spectra of the analytes in a sample with those of certified reference materials. nih.gov Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are used to generate MS² spectra for structural confirmation. nih.gov HCD is known to produce spectra similar to those obtained with triple quadrupole instruments. nih.gov

Table 2: LC-HRMS Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI⁻) | nih.gov |

| Mass Analyzer | Orbitrap, Quadrupole Time-of-Flight (QTOF) | nih.govulpgc.es |

| Fragmentation | Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD) | nih.gov |

| Mass Extraction Window | ±5 ppm | nih.gov |

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of ions. nih.gov This is particularly useful for differentiating isomers, which have the same mass-to-charge ratio and can be difficult to distinguish using conventional mass spectrometry.

In the context of gonyautoxins, which include this compound, IM-MS has been shown to be effective in separating isomeric forms. frontiersin.orgnih.gov The separation of gonyautoxin isomers can be improved by using specific experimental conditions, such as different buffer gases (e.g., N₂, N₂O, and CO₂) and the formation of alkali metal adducts (e.g., Li⁺, Na⁺, K⁺). frontiersin.orgnih.gov For instance, the separation of GTX2/3 and GTX1/4 isomers has been achieved using their sodium or potassium adducts. frontiersin.org The use of more polar drift gases, such as CO₂, has been shown to yield a marked improvement in mobility separation for some molecules. nih.gov

Table 3: Ion Mobility-Mass Spectrometry Parameters for Gonyautoxin Isomer Separation

| Parameter | Description | Reference |

|---|---|---|

| Ionization | Electrospray Ionization (ESI) | frontiersin.orgnih.gov |

| Adduct Formation | Alkali metal ions (Li⁺, Na⁺, K⁺) | frontiersin.orgnih.gov |

| Buffer Gas | N₂, N₂O, CO₂ | frontiersin.orgnih.gov |

| Separation Principle | Differentiation based on ion size, shape, and charge | nih.gov |

Receptor-Based and Cell-Based Assay Development

In addition to chromatographic methods, receptor-based and cell-based assays are valuable tools for studying the biological activity of this compound.

In vitro cell culture models provide a platform for investigating the mechanisms of action of neurotoxins like this compound. Chinese Hamster Ovary (CHO) cells are a commonly used mammalian cell line for producing recombinant therapeutic proteins and for studying the function of ion channels due to their ability to provide human-like post-translational modifications. nih.gov These cells can be engineered to express specific ion channel subtypes, such as voltage-gated sodium channels (Nav), which are the primary targets of paralytic shellfish toxins. nih.gov

While the use of CHO cell lines expressing various Nav channel subtypes (e.g., Nav1.7 and Nav1.8) for pain research and drug discovery is well-documented, specific studies detailing the use of hNav1.1-CHO cell lines for the investigation of this compound were not identified in the provided search results. inscreenex.de However, given that PSTs are known to block voltage-gated sodium channels, it is plausible that such cell lines could serve as a valuable tool for studying the specific interactions and effects of this compound on the hNav1.1 channel subtype. nih.gov

Receptor Binding Assays (RBAs) are a functional method used to determine the total toxic potency of a sample containing a mixture of paralytic shellfish toxin analogs. nih.gov The assay is based on the principle of competition between the toxins in a sample and a radiolabeled standard (e.g., [³H]-saxitoxin) for binding to the voltage-gated sodium channel receptor. nih.gov The amount of radiolabeled ligand displaced by the toxins in the sample is proportional to the total toxicity of the sample.

The RBA has been evaluated as a potential replacement for the traditional mouse bioassay (MBA) for PSP toxin detection. nih.gov Studies have shown that the RBA is an affordable and rapid method for STX detection that avoids the routine use of live animals. nih.gov The assay can be performed in a high-throughput microplate format, making it suitable for screening a large number of samples.

Table 4: Characteristics of Receptor Binding Assays for PSTs

| Feature | Description | Reference |

|---|---|---|

| Principle | Competitive binding for sodium channel receptors | nih.gov |

| Labeled Ligand | Typically [³H]-saxitoxin | nih.gov |

| Measurement | Displacement of radiolabeled ligand | |

| Format | Microplate-based for high throughput |

Biosensor Technologies for Rapid this compound Detection

The rapid and accurate detection of paralytic shellfish toxins (PSTs), including this compound, is essential for ensuring seafood safety. Traditional analytical methods are often laboratory-based, time-consuming, and require sophisticated equipment. nih.gov Biosensor technologies offer a promising alternative, providing rapid, sensitive, and often portable solutions for on-site monitoring. mdpi.comnih.gov While much of the biosensor development has focused on saxitoxin (STX), the parent compound of the PST family, the principles and technologies are generally applicable to its analogues like this compound.

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. nih.gov For PSTs, these recognition elements can include antibodies, aptamers, or natural toxin receptors. mdpi.comresearchgate.net The interaction between the toxin and the recognition element is converted into a signal (e.g., electrical, optical) by the transducer. mdpi.com

Electrochemical Biosensors: This is a prominent category of biosensors for PST detection. mdpi.com They measure changes in electrical properties (such as current, potential, or impedance) resulting from the toxin binding to the recognition element immobilized on an electrode surface. mdpi.com For instance, aptasensors, which use short single-stranded DNA or RNA sequences (aptamers) as the recognition element, have shown high sensitivity and selectivity for STX. nih.gov An aptamer immobilized on a gold electrode can change its conformation upon binding to STX, altering the electrochemical signal. nih.gov Another approach involves using the natural saxitoxin receptor, the voltage-gated sodium channel, incorporated into lipid films on graphene electrodes. mdpi.com

Aptamer-Based Sensors (Aptasensors): Aptamers are selected through an in vitro process to bind to specific targets with high affinity and specificity, making them excellent alternatives to antibodies. mdpi.com Several aptasensors have been developed for STX detection. One design uses an aptamer with a methylene (B1212753) blue tag at one end, which is immobilized on a gold electrode. The binding of STX causes a conformational change in the aptamer, affecting the electron transfer of the methylene blue and resulting in a measurable change in the electrochemical signal. nih.gov Another type is the electrolyte-insulator-semiconductor (EIS) sensor, where aptamers are modified on a semiconductor surface. The binding of STX alters the surface charge, which can be detected by capacitance-voltage measurements, achieving a detection limit as low as 0.03 nM for STX. nih.govbohrium.com

The development of biosensors specifically for this compound is a continuing area of research. However, the success of these platforms for STX and other gonyautoxin analogues suggests their strong potential for adaptation. The key challenge lies in developing recognition elements with high specificity for the N-sulfocarbamoyl group and the specific gonyautoxin backbone.

| Biosensor Type | Recognition Element | Transducer Principle | Target Analyte | Limit of Detection (LOD) | Reference |

| Electrochemical Aptasensor | Anti-STX Aptamer | Electrochemical | Saxitoxin (STX) | 1 nM | nih.gov |

| EIS Aptasensor | Aptamer | Capacitance-Voltage | Saxitoxin (STX) | 0.03 nM | nih.gov |

| Potentiometric Sensor | Anti-STX Receptor | Potentiometric | Saxitoxin (STX) | Dynamic range 10⁻⁹–10⁻⁶ M | mdpi.com |

| Immuno-sensor | STX-specific antibody | Colorimetric (ELISA) | Saxitoxin (STX) | 1.2 pg/mL | mdpi.com |

Development and Validation of Reference Materials for this compound

The accuracy and reliability of any analytical method used for the quantification of toxins depend heavily on the availability of high-quality, reliable reference materials. researchgate.net Certified Reference Materials (CRMs) are indispensable for method validation, quality control, instrument calibration, and ensuring the traceability of measurement results. researchgate.netcifga.com

The development of CRMs for paralytic shellfish poisoning toxins is a complex process. It involves several key stages:

Isolation and Purification: The initial step is to obtain a highly pure substance of the target toxin. This can be achieved by isolating the toxin from large-scale cultures of toxic algae or from naturally contaminated shellfish. researchgate.net

Characterization: The purified toxin must be rigorously characterized to confirm its identity and purity. This involves using a combination of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Preparation of the CRM: The characterized pure toxin is then used to prepare a stock solution at a precisely known concentration. The stability of the toxin in the chosen solvent and storage conditions must be thoroughly evaluated. researchgate.net For N-sulfocarbamoyl gonyautoxins, solutions are often prepared in dilute acetic or hydrochloric acid. aesan.gob.escifga.com

Homogeneity and Stability Studies: The prepared batch of reference material must be tested for homogeneity to ensure that every unit (e.g., ampoule) has the same concentration within specified limits. Long-term and short-term stability studies are also conducted under various temperature conditions to determine the shelf life and appropriate transport conditions. researchgate.net

Certification: The final step is the certification process, which often involves inter-laboratory comparison studies where multiple competent laboratories analyze the material. researchgate.netnih.govnih.gov The certified value is the consensus value from these analyses, and it is reported with an associated uncertainty. nih.gov

Several organizations, such as the National Research Council of Canada (NRC-CNRC) and Cifga Laboratory in Spain, produce and distribute CRMs for a range of PSTs, including N-sulfocarbamoyl gonyautoxins. cifga.comaesan.gob.escifga.com These materials are crucial for laboratories worldwide that monitor seafood for PST contamination, allowing them to validate their analytical methods, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govfood.gov.uk

The availability of a CRM for N-sulfocarbamoyl gonyautoxins 2 & 3 (often sold as a mixture, C1&2) allows for the accurate calibration of analytical instruments and the validation of the entire analytical procedure, from extraction to detection. aesan.gob.esfood.gov.uk

| CRM Name | Supplier | Analytes | Format | Concentration |

| CRM-C1&2-c | NRC-CNRC | N-sulfocarbamoyl-gonyautoxins 2&3 | Solution in dilute acetic acid | Not specified |

| CRM-00-C1&2 | Cifga | N-sulfocarbamoyl Gonyautoxins 2 & 3 | Liquid, Aqueous Acetic Acid | [C1]=(28.5 ± 2.1) µg/g, [C2]=(8.7 ± 0.7) µg/g |

Ecological Dynamics and Environmental Fate of N Sulfocarbamoylgonyautoxin 2

Occurrence and Distribution in Marine Ecosystems

The presence of N-Sulfocarbamoylgonyautoxin 2 in marine ecosystems is intrinsically linked to the proliferation of specific microscopic algae. Its distribution is not uniform, varying geographically and influenced by a range of environmental conditions.

Association with Harmful Algal Blooms (HABs)

This compound is one of over 50 structurally related neurotoxic alkaloids collectively known as paralytic shellfish toxins (PSTs). researchgate.net These toxins are primarily produced by eukaryotic marine dinoflagellates and prokaryotic freshwater cyanobacteria. researchgate.netnih.gov When conditions are favorable, these microorganisms can multiply rapidly, leading to massive populations known as harmful algal blooms (HABs), which are often visible as "red tides". whoi.edu The increasing frequency and geographic spread of HABs are a global concern, elevating the importance of understanding the fate of the toxins they produce. acs.org

Key dinoflagellate genera associated with the production of PSTs, including N-sulfocarbamoyl toxins, are Alexandrium, Gymnodinium, and Pyrodinium. researchgate.netmdpi.com For instance, Alexandrium catenella is a well-documented producer of a suite of saxitoxin (B1146349) analogues. nih.gov In some blooms of A. catenella, N-sulfocarbamoyl derivatives like C1/C2 (this compound and 3) can constitute a significant portion, sometimes up to 70%, of the total toxin profile. mdpi.com Cyanobacterial genera such as Anabaena, Cylindrospermopsis, and Aphanizomenon are also known PST producers in freshwater environments. researchgate.netnih.gov

Table 1: Major Algal Genera Producing Paralytic Shellfish Toxins

| Genus | Type | Environment |

| Alexandrium | Dinoflagellate | Marine |

| Gymnodinium | Dinoflagellate | Marine |

| Pyrodinium | Dinoflagellate | Marine |

| Anabaena | Cyanobacteria | Freshwater |

| Aphanizomenon | Cyanobacteria | Freshwater |

| Cylindrospermopsis | Cyanobacteria | Freshwater |

| Lyngbya | Cyanobacteria | Freshwater |

Geographic Distribution and Environmental Variability

The geographic occurrence of PST-producing organisms is widespread and expanding. nih.gov The genus Alexandrium, a primary source of this compound, is globally distributed in coastal waters, from sub-polar to tropical regions. whoi.edunih.gov Blooms of Alexandrium species are known to occur along both the east and west coasts of the United States, in Northern Europe, and in regions like the Taiwan Strait. whoi.edunih.gov Similarly, the dinoflagellate Gymnodinium catenatum is responsible for recurrent HABs in areas such as the Gulf of California. cambridge.org

The distribution and toxin profile of these blooms are highly variable, influenced by a complex interplay of environmental factors. noaa.gov Toxin production, including that of this compound, can be affected by:

Nutrients: The ratio of nitrogen to phosphorus can significantly influence saxitoxin production. For example, a high nitrogen-to-phosphorus ratio has been shown to increase STX production in some cyanobacterial species. nih.gov

Light and Temperature: Both light intensity and water temperature are critical factors that can enhance the growth of toxin-producing algae and affect the synthesis of toxins. nih.gov Warmer temperatures, in particular, are expected to increase the occurrence and intensity of HABs. mdpi.com

Salinity: Salt concentrations in the water can also impact toxin production. nih.gov

Hydrodynamics: Water circulation patterns and the physical characteristics of sediments play a crucial role in the distribution and accumulation of dinoflagellate cysts, which serve as an inoculum for future blooms. nih.govcambridge.org

Trophic Transfer and Biotransformation within Aquatic Food Webs

Once introduced into the marine environment, this compound and other PSTs can move through the food web, undergoing significant transformations along the way.

Accumulation in Filter-Feeding Organisms

Filter-feeding organisms, particularly bivalve mollusks such as clams, mussels, oysters, and scallops, are primary vectors for the transfer of PSTs to higher trophic levels. researchgate.net By filtering large volumes of water, these organisms ingest and accumulate toxin-producing algal cells. This process can lead to high concentrations of toxins in their tissues, often without apparent harm to the bivalves themselves. researchgate.net

The accumulation of PSTs is not limited to bivalves. Other marine invertebrates and some fish can also accumulate these toxins. mdpi.com For instance, juvenile gilthead seabream (Sparus aurata) exposed to PSTs were found to accumulate N-sulfocarbamoyl-gonyautoxin-1-2 (C1 and C2) in their tissues. mdpi.com The concentration of toxins within an organism depends on the density of the HAB, the feeding rate of the organism, and its ability to metabolize or eliminate the toxins.

Metabolic Conversion of this compound to other Saxitoxin Analogues in Organisms

The toxin profile found in contaminated shellfish often differs significantly from that of the causative algae, indicating that biotransformation occurs within the accumulating organisms. nih.govresearchgate.net this compound, being a low-potency N-sulfocarbamoyl toxin (C-toxin), is particularly susceptible to metabolic conversion. mdpi.comresearchgate.net

These biotransformations can be mediated by enzymes within the shellfish or by bacteria in their digestive systems. researchgate.netnih.gov A key transformation is the enzymatic conversion of N-sulfocarbamoyl toxins into their more potent carbamate (B1207046) or decarbamoyl counterparts. researchgate.netresearchgate.net

Decarbamoylation: Some clam species, such as the UK surf clam Spisula solida, can completely convert C1 and C2 toxins to their decarbamoyl analogues. nih.gov

Desulfation: The N-sulfo group can be removed to form the corresponding carbamate toxins (gonyautoxins), a process that significantly increases toxicity. nih.gov

Table 2: Biotransformation Pathways of this compound in Marine Organisms

| Original Toxin | Transformation Process | Resulting Analogue(s) | Effect on Toxicity | Documented Organism(s) |

| This compound (C1) | Enzymatic Decarbamoylation/Desulfation | Decarbamoylgonyautoxin, Gonyautoxin | Increase | Various bivalve species (e.g., clams) |

| N-Sulfocarbamoyl toxins (general) | Enzymatic conversion | Decarbamoyl toxins | Increase | Spisula solida (surf clam) |

Influence of Environmental Perturbations on this compound Distribution and Profiles

The distribution, concentration, and relative abundance of this compound are not static, but are dynamically influenced by various environmental factors and perturbations. nih.gov These factors can affect both the toxin-producing algae and the stability of the toxin molecule itself.

Climate change and increased human activities are leading to environmental shifts that favor the occurrence and severity of HABs. acs.orgnih.gov Key environmental drivers include:

Eutrophication: Nutrient enrichment of coastal waters from agricultural runoff and wastewater discharge promotes the growth of phytoplankton, including the dinoflagellates that produce PSTs. nih.gov

Rising Temperatures: Global warming is leading to increased seawater temperatures, which can expand the geographic range of toxic algae and extend the duration of blooms. mdpi.com Studies have shown that increased temperatures can also lead to significantly higher accumulation of PSTs, including C1 and C2, in fish. mdpi.com

Ocean Acidification: Changes in seawater pH due to increased atmospheric CO2 can also influence algal physiology and toxin production, although these effects are complex and still under investigation.

Beyond influencing the blooms, environmental factors can also directly affect the fate of the toxins. For example, photochemical degradation, or breakdown by sunlight, has been identified as a significant environmental fate for saxitoxins, including N-sulfocarbamoyl-gonyautoxin, particularly in the presence of dissolved organic matter. nih.gov These perturbations collectively alter the toxin profiles seen in specific regions, impacting the dynamics of trophic transfer and the potential risks to marine ecosystems. acs.orgnih.gov

Advanced Research Methodologies Applied to N Sulfocarbamoylgonyautoxin 2 Studies

Electrophysiological Techniques (e.g., Patch-Clamp for Ion Channel Modulation)

Electrophysiological techniques are fundamental in studying toxins that target ion channels, providing direct measurements of their effects on cellular electrical activity. nih.govnih.gov The patch-clamp technique, in particular, has been a cornerstone in venom research for elucidating how toxins modulate ion channel function. nih.gov This method allows researchers to record the ionic currents flowing through single or multiple ion channels in a cell membrane, offering high-resolution data on channel behavior. nih.gov

When studying a compound like N-Sulfocarbamoylgonyautoxin 2, which is known to interact with voltage-gated sodium channels, the patch-clamp method is invaluable. It enables the direct measurement of changes in ion channel activity upon exposure to the toxin. nih.gov Researchers can observe critical aspects of toxin-channel interaction, such as:

Blockade of Ion Conductance: Determining the extent to which the toxin physically obstructs the channel pore, preventing the flow of ions.

Gating Modulation: Assessing how the toxin alters the channel's conformational states, including its activation (opening) and inactivation (closing) dynamics. nih.govfrontiersin.org

State-Dependent Binding: Investigating whether the toxin binds preferentially to the channel in its resting, open, or inactivated state. frontiersin.org

Automated patch-clamp (APC) systems have further enhanced the throughput of these studies, allowing for the rapid screening and characterization of toxins and their effects on various ion channels. frontiersin.orgsophion.com While manual patch-clamp remains essential for detailed mechanistic studies, APC systems are pivotal for initial characterization and drug discovery efforts involving ion channel-modulating compounds. nih.gov

Table 1: Application of Patch-Clamp Technique in Toxin Research

| Parameter Measured | Significance in Studying this compound | Technique Variant |

|---|---|---|

| Ion Channel Current Amplitude | Quantifies the degree of channel block by the toxin. | Whole-Cell, Single-Channel |

| Channel Activation/Inactivation Kinetics | Reveals how the toxin modifies the channel's response to voltage changes. | Voltage-Clamp |

| Current-Voltage (I-V) Relationship | Characterizes the voltage-dependence of the toxin's blocking effect. | Voltage-Clamp |

| Toxin Binding/Unbinding Rates | Determines the kinetics of the toxin-receptor interaction. | Perfusion experiments during recording |

Molecular Biology Approaches in Toxin Biosynthesis Research (e.g., Gene Expression Analysis)

Understanding the biosynthesis of complex natural products like this compound relies heavily on molecular biology approaches. These techniques are essential for identifying the genetic machinery responsible for producing the toxin. A key strategy involves the identification and characterization of biosynthetic gene clusters (BGCs), which are contiguous sets of genes that encode the enzymes and other proteins required for the synthesis of a specific secondary metabolite.

Gene expression analysis is a powerful tool within this field. By comparing the gene expression profiles of toxin-producing organisms under different conditions (e.g., toxin-producing vs. non-producing strains, or different growth phases), researchers can identify genes that are upregulated during toxin synthesis. nih.govmdpi.com Techniques such as high-density microarrays and RNA sequencing (RNA-seq) allow for the simultaneous monitoring of thousands of genes, providing a global view of the transcriptional changes associated with toxin production. nih.gov

The core principle is that genes involved in the biosynthesis of a specific compound will show increased expression levels when the compound is being produced. nih.gov This approach, often part of a broader toxicogenomics strategy, helps to pinpoint candidate genes within a BGC that are directly involved in the toxin's biosynthetic pathway. nih.gov Once identified, these genes can be further studied through gene knockout or heterologous expression experiments to confirm their function.

Table 2: Molecular Biology Techniques in Toxin Biosynthesis

| Technique | Objective | Expected Outcome for this compound Research |

|---|---|---|

| Genome Sequencing | Identify the complete genetic blueprint of the producing organism. | Location of putative biosynthetic gene clusters (BGCs). |

| Gene Expression Profiling (Microarray, RNA-seq) | Quantify and compare mRNA levels under different conditions. nih.gov | Identification of genes specifically upregulated during toxin production. |

| Gene Knockout/Deletion | Inactivate a specific gene to observe the effect on toxin production. | Confirmation of a gene's role in the biosynthetic pathway. |

| Heterologous Expression | Transfer a candidate BGC to a non-producing host organism. nih.gov | Verification that the entire gene cluster is sufficient for toxin synthesis. |

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting the relationship between the chemical structure of a toxin and its biological activity, a concept known as the structure-activity relationship (SAR). researchgate.net These computational methods allow researchers to analyze vast amounts of data, guide the optimization of lead compounds, and understand the molecular basis of toxicity. nih.gov

A primary approach in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR methods establish a mathematical correlation between the chemical properties of a group of molecules and their biological activities. mdpi.com For a toxin like this compound, a QSAR model could predict its binding affinity to sodium channels based on specific molecular descriptors. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular shape), or hydrophobic in nature. researchgate.net

Molecular docking, another key computational technique, simulates the interaction between a ligand (the toxin) and its receptor (the ion channel). This method predicts the preferred orientation and binding affinity of the toxin within the binding site of its target protein. Such simulations can reveal key amino acid residues involved in the interaction and provide a three-dimensional visualization of how the toxin exerts its effect at the molecular level. These insights are crucial for understanding the toxin's mechanism of action and for designing potential therapeutics. researchgate.net

Table 3: Computational Approaches for SAR Studies

| Methodology | Principle | Application to this compound |

|---|---|---|

| QSAR Modeling | Correlates molecular descriptors with biological activity to create predictive models. mdpi.com | Predicting the toxicity of related saxitoxin (B1146349) analogs based on structural modifications. |

| Molecular Docking | Simulates the binding of a molecule to a target protein to predict binding mode and affinity. | Visualizing the interaction of the toxin with the sodium channel binding pocket. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to study the stability of the toxin-receptor complex. | Assessing the stability and dynamics of the this compound-channel complex. |

| Homology Modeling | Constructs a 3D model of a target protein based on the known structure of a related protein. | Creating a structural model of the target sodium channel if an experimental structure is unavailable. |

Isotopic Labeling and Tracing for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic pathways that lead to the formation of natural products. nih.govnih.gov This method involves feeding the toxin-producing organism with precursor molecules that have been enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).

As the organism metabolizes these labeled precursors, the isotopes are incorporated into the structure of the newly synthesized toxin. The resulting labeled toxin is then isolated, and its isotopic enrichment pattern is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

The position and extent of isotopic labeling in the final molecule provide direct evidence of the biosynthetic precursors and the sequence of enzymatic reactions that form the toxin's carbon and nitrogen skeleton. beilstein-journals.org This experimental approach is crucial for:

Identifying the primary building blocks of the toxin molecule.

Elucidating the sequence of bond formations and chemical transformations in the pathway.

Providing insights into the function of enzymes encoded by the biosynthetic gene cluster. nih.gov

While newer genomic techniques can predict biosynthetic pathways, isotopic labeling experiments provide the essential experimental validation required to confirm these predictions and uncover unexpected metabolic routes or enzymatic functions. nih.govbeilstein-journals.org

Table 4: Isotopic Labeling in Biosynthetic Studies

| Isotope | Labeled Precursor (Example) | Analytical Technique | Information Gained |

|---|---|---|---|

| ¹³C | [¹³C]-Acetate, [¹³C]-Glucose | NMR, Mass Spectrometry | Reveals the carbon backbone assembly of the toxin. |

| ¹⁵N | [¹⁵N]-Ammonium chloride, [¹⁵N]-Amino acids | NMR, Mass Spectrometry | Identifies the sources of nitrogen atoms in the toxin's structure. |

| ²H (Deuterium) | Deuterated water (D₂O), Labeled precursors | NMR, Mass Spectrometry | Provides mechanistic details about specific enzymatic reactions (e.g., reductions, isomerizations). beilstein-journals.org |

| ¹⁸O | ¹⁸O₂ gas, H₂¹⁸O | Mass Spectrometry | Determines the origin of oxygen atoms, distinguishing between atmospheric oxygen and water. |

Future Directions and Knowledge Gaps in N Sulfocarbamoylgonyautoxin 2 Research

Unraveling Novel Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of the core saxitoxin (B1146349) (STX) structure is known to involve a complex series of enzymatic reactions encoded by the sxt gene cluster. mdpi.comwikipedia.orgoup.com However, the specific enzymatic steps and regulatory networks governing the addition of the N-sulfocarbamoyl group to form N-Sulfocarbamoylgonyautoxin 2 and its analogues remain largely uncharacterized. Future research should focus on:

Identification of Sulfotransferase Enzymes: A primary goal is to identify and characterize the specific sulfotransferase(s) responsible for the N-sulfonation of the carbamoyl (B1232498) moiety. This will likely involve a combination of genomic, transcriptomic, and proteomic approaches to pinpoint candidate enzymes in toxin-producing dinoflagellates. nih.gov Functional characterization of these enzymes will be essential to understand their substrate specificity and catalytic mechanisms.

Elucidation of Regulatory Networks: The production of this compound is likely influenced by a complex interplay of genetic and environmental factors. nih.govnoaa.gov Future studies should aim to unravel the regulatory networks that control the expression of the biosynthetic genes, including those responsible for the N-sulfocarbamoyl modification. This includes investigating the role of transcription factors, signaling pathways, and post-transcriptional modifications in response to environmental cues such as nutrient availability, light, and temperature. nih.govfrontiersin.org

Comparative Genomics and Transcriptomics: By comparing the genomes and transcriptomes of different dinoflagellate strains with varying toxin profiles, it may be possible to identify genes and regulatory elements associated with the production of this compound. This comparative approach could provide valuable insights into the evolution of PST biosynthesis and the diversification of toxin analogues. nih.gov

Identification of Additional Biological Targets and Interacting Macromolecules

While the primary pharmacological target of this compound, like other PSTs, is the voltage-gated sodium channel, the full spectrum of its biological interactions is not yet completely understood. frontiersin.orgchemistryviews.org There is a need to explore potential secondary targets and interacting macromolecules, which could reveal novel aspects of its toxicology and ecological roles.

Proteomic-Based Target Identification: Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS), can be employed to identify proteins that interact with this compound within target organisms. mdpi.commdpi.comresearchgate.net This could uncover previously unknown binding partners and cellular pathways affected by the toxin.

Investigation of Sub-lethal Effects: Research should extend beyond acute toxicity to investigate the sub-lethal effects of this compound on marine organisms. This includes assessing its impact on physiological processes, behavior, and reproductive success at environmentally relevant concentrations.

Exploration of Novel Pharmacological Activities: The unique chemical structure of this compound may confer novel pharmacological properties. Screening for activity against a broader range of biological targets, such as other ion channels, receptors, and enzymes, could lead to the discovery of new therapeutic leads or research tools. mdpi.commdpi.comnih.gov

Development of Innovative Analytical and Detection Technologies for Specific this compound Analogue Profiling

Accurate and sensitive detection of this compound is paramount for monitoring seafood safety and managing the risks associated with HABs. While methods exist for the analysis of PSTs, there is a need for technologies that can specifically and efficiently profile this compound and its closely related analogues. nih.govnih.gov

Aptamer-Based Biosensors: The development of aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets—with high affinity and specificity for this compound offers a promising avenue for the creation of novel biosensors. rsc.orgbohrium.comscispace.comnih.govnih.gov These aptasensors could be integrated into various platforms, such as electrochemical or optical sensors, for rapid and on-site detection.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation and quantification of toxins. nih.gov Future efforts should focus on developing optimized HRMS methods for the comprehensive profiling of N-sulfocarbamoylgonyautoxin analogues in complex matrices like shellfish tissue and seawater.

Hyperspectral Imaging for Remote Sensing: Hyperspectral imaging technology has the potential to revolutionize the monitoring of HABs by enabling the remote detection and identification of phytoplankton species based on their unique spectral signatures. mdpi.comnih.govnih.govspace4water.orgnasa.gov Further research is needed to develop algorithms that can specifically link hyperspectral data to the presence and abundance of dinoflagellates known to produce this compound, thereby providing an early warning system for potential toxic events.

Predictive Ecological Modeling of this compound Dynamics under Climate Change Scenarios

Climate change is expected to alter the frequency, intensity, and geographic distribution of HABs. mdpi.comnih.gov Predictive ecological models are essential tools for forecasting these changes and their potential impacts on the production and dissemination of this compound.

Integration of Climate and Biological Models: Future modeling efforts should focus on coupling regional climate models with biological models of toxin-producing dinoflagellates. frontiersin.org This will allow for more accurate predictions of how changes in environmental parameters, such as sea surface temperature, salinity, and nutrient availability, will influence the growth and toxicity of the algae that produce this compound. noaa.govresearchgate.net

Population Dynamics and Toxin Production Models: There is a need to develop and refine models that specifically simulate the population dynamics of this compound-producing dinoflagellates and the factors that regulate their toxin production. aimsciences.orgnih.govmdpi.com These models should incorporate our growing understanding of the genetic and physiological basis of toxin synthesis.

Spatio-Temporal Toxin Dynamics: Advanced modeling approaches are required to understand and predict the spatial and temporal dynamics of this compound in coastal ecosystems. mdpi.com This includes modeling the transport and fate of the toxin in the water column and its accumulation in the food web under different climate change scenarios.

Q & A

Q. What are the primary analytical methods for identifying and quantifying N-sulfocarbamoylgonyautoxin 2 in biological samples?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Calibration curves using certified reference materials (CRMs) are essential for quantification. For example, CRM-00-C1&2 (this compound standard solution) should be stored below -20°C to maintain stability, with toxin composition validated via pH-adjusted acetic acid solutions (e.g., 250 µM, pH 4.92) . To ensure reproducibility, experimental protocols must detail column specifications, mobile phases, and ionization parameters.

Q. How should researchers design experiments to study the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated degradation studies by exposing the toxin to temperature gradients (-80°C to 25°C), pH variations (3–8), and light exposure. Use LC-MS/MS to monitor degradation products. Document all conditions in the "Experimental" section of manuscripts, referencing CRMs and storage protocols to enable replication .

Q. What criteria validate the purity of newly synthesized this compound?

Methodological Answer: Purity is validated via (1) ≥95% LC-MS peak area homogeneity, (2) nuclear magnetic resonance (NMR) spectral matching with published data, and (3) absence of endotoxins in biological assays. For novel derivatives, provide full spectroscopic data (HRMS, ¹H/¹³C NMR) in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound bioaccumulation in mollusks be resolved?

Methodological Answer: Discrepancies often arise from interspecies differences (e.g., Mytilus galloprovincialis vs. Crassostrea gigas) or exposure protocols. Use standardized algal toxin exposure models (e.g., Alexandrium catenella at 3.5×10⁷ cells/L for 22 days) and quantify PSTs in both visceral mass and edible tissues. Apply ANOVA with post-hoc tests to compare toxin conversion rates across studies . Address confounding variables (e.g., salinity, nutrient availability) in the "Discussion" section .

Q. What experimental designs address the challenges in distinguishing this compound from its analogues (e.g., C1, C3) during metabolic studies?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate sulfocarbamoyl derivatives. For in vivo studies, use isotopically labeled toxins (e.g., ¹⁵N-labeled this compound) to track metabolic pathways. Include negative controls (toxin-free algae) and validate findings via enzyme-linked immunosorbent assay (ELISA) cross-reactivity tests .

Q. How can researchers optimize toxin extraction protocols to minimize matrix interference in complex biological samples?

Methodological Answer: Perform a factorial design of experiments (DoE) to test variables: (1) extraction solvents (acetic acid vs. methanol-water), (2) sonication duration, and (3) solid-phase extraction (SPE) cartridges (e.g., C18 vs. graphitized carbon). Quantify recovery rates using spiked samples and report limits of detection (LOD) in line with AOAC guidelines. Include raw data in supplementary files for transparency .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?

Methodological Answer: Use probit analysis to calculate median lethal doses (LD₅₀) in murine models. For cell-based assays, apply nonlinear regression (e.g., four-parameter logistic model) to derive IC₅₀ values. Report confidence intervals and uncertainties in the "Results" section, adhering to journal guidelines for data presentation .

Q. How should researchers document methodological limitations in studies involving this compound?

Methodological Answer: Explicitly list limitations under a dedicated subsection (e.g., "Methodological Considerations"). Examples include potential artifactual toxin conversion during extraction, cross-reactivity in immunoassays, or batch variability in algal cultures. Propose mitigation strategies, such as interlaboratory validation or CRISPR-edited toxin-deficient algal strains .

Ethical & Reproducibility Standards

Q. What steps ensure reproducibility in toxin exposure experiments?

Methodological Answer: Publish detailed protocols on platforms like Protocols.io , including algal culturing conditions (temperature, light cycles), toxin quantification methods, and animal ethics approval IDs. Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Reference prior studies (e.g., Álvarez et al., 2021) to align with established methodologies .

Q. How can researchers address ethical concerns in vertebrate toxicity studies of this compound?

Methodological Answer: Adopt the 3Rs (Replacement, Reduction, Refinement) framework. Use in vitro models (e.g., neuroblastoma cell lines) for preliminary screening. For in vivo studies, minimize sample sizes via power analysis and obtain approval from institutional animal care committees. Disclose compliance with ARRIVE guidelines in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.